molecular formula C90H154N30O17 B549516 z-Pseudosubstrate inhibitory peptide CAS No. 863987-12-6

z-Pseudosubstrate inhibitory peptide

Cat. No.: B549516
CAS No.: 863987-12-6
M. Wt: 1928.4 g/mol
InChI Key: CRKARHQCXWSUMV-HOHDCHNJSA-N
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Description

Historical Discovery and Nomenclature

The ζ-pseudosubstrate inhibitory peptide emerged from decades of protein kinase research, with its conceptual foundation rooted in the discovery of pseudosubstrate domains in the 1980s. The seminal work by House and Kemp in 1987 demonstrated that protein kinase C contains a pseudosubstrate sequence in its regulatory domain that maintains the enzyme in an inactive state. This regulatory domain contains an amino acid sequence between residues 19 and 36 that resembles a substrate phosphorylation site in its distribution of basic residue recognition determinants.

The specific development of ZIP as a research tool was driven by the need to investigate the role of protein kinase Mζ in synaptic plasticity and memory formation. Protein kinase Mζ is generated via an alternative transcriptional start site in the atypical protein kinase C ζ isoform, which removes N-terminal regulatory elements, including the inhibitory pseudosubstrate domain, consequently rendering the kinase constitutively active. This unique characteristic made protein kinase Mζ an attractive target for studying long-term memory maintenance mechanisms.

The nomenclature "ZIP" derives from its function as a "ζ-inhibitory peptide," reflecting its original design purpose as a specific inhibitor of the protein kinase C ζ isoform. The peptide sequence corresponds to the pseudosubstrate domain of protein kinase C ζ and is typically synthesized with myristoylation to enhance cellular permeability.

Structural Classification Within Pseudosubstrate Inhibitors

ZIP belongs to a broader family of pseudosubstrate-derived inhibitory peptides that exploit the natural autoinhibitory mechanisms found in protein kinases. The structural foundation of pseudosubstrate inhibitors lies in their ability to occupy the active site of kinases while lacking the critical serine or threonine residues required for phosphorylation.

The pseudosubstrate region is present in all three classes of protein kinase C and consists of a small sequence of amino acids that mimic a substrate and bind the substrate-binding cavity in the catalytic domain. These regions lack critical serine or threonine phosphoacceptor residues, keeping the enzyme inactive until appropriate activation signals are received.

Table 1: Structural Characteristics of ZIP and Related Pseudosubstrate Inhibitors

Parameter ZIP (PKC ζ) PKI (PKA) General PKC Pseudosubstrate
Molecular Weight 1928.4 Da 4673.59 Da Variable
Sequence Length 13 amino acids Variable 18 amino acids
Key Modification Myristoylation Cell-permeable vector None required
Target Specificity Originally PKC ζ PKA PKC family
Inhibitory Constant Not specified 147 ± 9 nM Variable

The structural classification of ZIP within pseudosubstrate inhibitors reveals several critical features. The peptide sequence (Myristoyl-Ser-Ile-Tyr-Arg-Arg-Gly-Ala-Arg-Arg-Trp-Arg-Lys-Leu-OH) contains multiple basic arginine residues that are essential for binding to the catalytic site. The presence of alanine at position 7 (instead of serine or threonine) prevents phosphorylation while maintaining the structural requirements for enzyme binding.

Recent research has demonstrated that ZIP exhibits promiscuous binding to multiple protein kinase C isoforms rather than selective inhibition of protein kinase C ζ. This discovery has fundamentally altered understanding of ZIP's mechanism of action and expanded its classification from a specific inhibitor to a broad-spectrum protein kinase C modulator.

Evolutionary Context of Pseudosubstrate Domains in Protein Kinase Regulation

The evolutionary development of pseudosubstrate domains represents a sophisticated regulatory mechanism that emerged early in eukaryotic evolution. Protein crystallography has revealed that protein kinases possess extended protein-substrate-binding grooves associated with their active sites, and the pseudosubstrate mechanism exploits these structural features for autoregulation.

Evolutionary analysis indicates that most serine/threonine protein kinase specificities at the active site arose early during the evolution of eukaryotic protein kinases, around the time of the last eukaryotic common ancestor. The proliferation of kinase families occurred through mechanisms that rapidly explored the space of possible target motifs, with approximately 55% of kinase families estimated to have arisen in a universal ancestor.

The pseudosubstrate regulatory mechanism demonstrates "masterly economy" in nature's approach to enzyme regulation, as it exploits the active site to both recognize substrates with great specificity and autoregulate by remaining inactive until appropriate activation signals are received. This dual functionality has been preserved across evolutionary timescales, indicating its fundamental importance in cellular signaling.

Table 2: Evolutionary Timeline of Protein Kinase Development

Time Period Evolutionary Event Relevance to Pseudosubstrate Function
~2 billion years ago Emergence of eukaryotic kinases Initial development of kinase fold
~800 million years ago Chordate-nonchordate split 65% of kinase families established
~500 million years ago Vertebrate emergence Refinement of regulatory mechanisms
Present Modern kinase diversity Sophisticated pseudosubstrate systems

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKARHQCXWSUMV-HOHDCHNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H154N30O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1928.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the Z-Pseudosubstrate Inhibitory Peptide, also known as Zeta Inhibitory Peptide (ZIP), is the Protein Kinase M ζ (PKMζ) . PKMζ is a constitutively active, atypical Protein Kinase C (PKC) isozyme involved in Long-Term Potentiation (LTP) maintenance. LTP is a long-lasting enhancement in signal transmission between two neurons that results from their synchronous activation and is widely considered one of the major cellular mechanisms that underlies learning and memory.

Pharmacokinetics

It is known that zip is cell-permeable, which suggests that it can readily cross cell membranes to reach its target, PKMζ

Biological Activity

The z-Pseudosubstrate inhibitory peptide, commonly referred to as ZIP (Zeta Inhibitory Peptide), is a synthetic myristoylated peptide derived from the pseudosubstrate domain of atypical protein kinase C (PKC) ζ. This compound has garnered significant attention in neuroscience and pharmacology due to its role in modulating synaptic plasticity and memory processes. This article delves into the biological activity of ZIP, highlighting its mechanisms, effects on neuronal function, and implications for memory and learning.

ZIP primarily acts as an inhibitor of PKMζ, the constitutively active isoform of PKCζ. The mechanism by which ZIP exerts its effects involves several key processes:

  • Inhibition of PKMζ Activity : ZIP binds to the catalytic core of PKMζ, preventing its activation and subsequent downstream signaling. This inhibition disrupts long-term potentiation (LTP), a cellular mechanism underlying memory formation .
  • Broad-Spectrum Interaction : Recent studies have shown that ZIP does not exclusively inhibit PKMζ but also interacts with other PKC isoforms, including conventional and novel PKCs. This suggests that ZIP may have a broader range of cellular targets than previously understood .
  • Calcium Influx Induction : ZIP has been reported to induce a dose-dependent increase in intracellular calcium levels ([Ca²⁺]i) in neuronal cultures, which can lead to excitotoxicity at higher concentrations. This effect is not blocked by conventional calcium channel inhibitors, indicating a unique mechanism of action .

Effects on Neuronal Function

ZIP's influence on neuronal activity has been extensively studied, revealing both beneficial and detrimental effects:

  • Disruption of Synaptic Plasticity : Application of ZIP has been shown to reverse established LTP and impair various forms of long-term memory in animal models. These findings are significant in understanding the molecular basis of memory-related disorders .
  • Neuronal Toxicity : At concentrations above 5 μM, ZIP induces excitotoxic death in cultured neurons, raising concerns about its potential cytotoxic effects when used experimentally .

Case Studies and Research Findings

Several studies have explored the biological activity of ZIP, providing insights into its effects on memory and learning:

  • Memory Impairment Studies : In experiments involving PKCζ knockout mice, ZIP application still resulted in impaired LTP and memory performance, suggesting alternative mechanisms beyond PKCζ inhibition. This highlights the complexity of ZIP's action and its potential interactions with other signaling pathways .
  • Anxiety Reduction : In a study involving valproic acid (VPA) mice models, infusion of ZIP into the basolateral amygdala significantly reduced anxiety levels. This suggests that modulation of PKMζ activity can influence emotional behaviors .
  • Cell Growth Inhibition : Beyond its role in neuronal function, ZIP has been shown to inhibit Akt activity when delivered into cells, leading to reduced cell growth. This indicates potential applications in cancer research where regulation of cell proliferation is critical .

Data Table: Summary of ZIP Effects

Study Model Concentration Effect Observed
Ling et al., 2006Rat hippocampal slices1–10 μMReversal of LTP
Sajikumar et al., 2005Neuronal cultures>5 μMInduction of excitotoxicity
Kwapis & Helmstetter, 2014PKCζ KO mice1 μMImpaired memory performance
Frontiers in Molecular Neuroscience, 2019VPA mice model10 mM infusionReduced anxiety levels

Scientific Research Applications

Key Applications

  • Memory Research
    • Disruption of Long-Term Memory : ZIP has been used to demonstrate its effects on long-term memory by infusing it into specific brain regions, such as the hippocampus and perirhinal cortex. Studies indicate that ZIP can impair established memories in animal models, providing insights into the molecular basis of memory retention and retrieval .
    • Synaptic Plasticity Studies : Research utilizing ZIP has revealed its role in reversing LTP, suggesting that persistent PKMζ activity is critical for maintaining synaptic changes associated with learning .
  • Neuroscience Experiments
    • Neuronal Activity Modulation : Infusions of ZIP have been shown to increase spontaneous neuronal activity and intracellular calcium levels in hippocampal neurons, impacting neuronal excitability .
    • Behavioral Studies : In behavioral assays, ZIP administration has been linked to alterations in learning tasks such as conditioned taste aversion and spatial learning, indicating its potential use in studying cognitive processes .
  • Physiological Effects
    • Impact on Sleep Needs : Recent studies have explored the effects of ZIP on sleep regulation by injecting it into cortical areas, leading to reduced sleep need without affecting overall sleep architecture .
    • Neurodegenerative Research : Given its role in synaptic function, ZIP may also be investigated for its potential implications in neurodegenerative diseases where synaptic integrity is compromised.

Case Studies

StudyApplicationFindings
LeBlancq et al. (2016)Memory ImpairmentDemonstrated that ZIP infusion disrupts established long-term memories in rats .
Sajikumar et al. (2005)LTP ReversalShowed that ZIP effectively reverses LTP in hippocampal slices, highlighting its role in synaptic plasticity .
Bingor et al. (2020)Neuronal DeathFound that ZIP induces dose-dependent neuronal death in dissociated cultures, raising questions about its specificity .
PMC6941713 (2019)Sleep RegulationInvestigated local injections of ZIP reducing sleep need in rats, suggesting a novel application for sleep research .

Comparison with Similar Compounds

Key Properties of ZIP:

  • CAS Number : 863987-12-6 (active ZIP)
  • Sequence : Myristoylated synthetic peptide (e.g., Myr-SIYRRGARRWRKL-OH)
  • Solubility : Water-soluble (≥2.18 mg/mL with gentle warming)
  • IC₅₀ : 1–2.5 μM in synaptic plasticity models
  • Applications :
    • Reverses long-term potentiation (LTP) in the anterior cingulate cortex (ACC) for neuropathic pain relief .
    • Reduces anxiety in valproic acid (VPA)-induced autism models by inhibiting PKMζ in the basolateral amygdala (BLA) .

Comparison with Similar Compounds

ZIP vs. Scrambled ZIP (Negative Control)

Scrambled ZIP is a sequence-randomized version of ZIP used to confirm the specificity of ZIP’s effects.

Property ZIP Scrambled ZIP
CAS Number 863987-12-6 908012-18-0
Sequence Myr-SIYRRGARRWRKL-OH Myr-RLYRKRIWRSAGR-OH
Solubility Soluble in water Requires DMSO or heated water
Biological Role PKMζ/PKCζ inhibitor No inhibitory activity
Applications Functional studies Negative control in experiments

Key Insight : Scrambled ZIP lacks the pseudosubstrate sequence critical for kinase inhibition, validating ZIP’s mechanistic specificity .

ZIP vs. ATP-Competitive Kinase Inhibitors

ATP-competitive inhibitors (e.g., staurosporine) bind the ATP-binding site of kinases, whereas ZIP targets the substrate-binding domain.

Property ZIP ATP-Competitive Inhibitors
Mechanism Pseudosubstrate mimicry ATP-binding site blockade
Selectivity High for atypical PKC isoforms Broad-spectrum activity
IC₅₀ 1–2.5 μM Often <1 nM
Applications Synaptic plasticity, memory Cancer, inflammatory diseases

Key Insight : ZIP’s pseudosubstrate mechanism offers isoform selectivity, reducing off-target effects compared to ATP-competitive inhibitors .

ZIP vs. Gastric Inhibitory Peptide (GIP)

GIP is an endogenous hormone regulating insulin secretion, while ZIP is a synthetic kinase inhibitor.

Property ZIP Gastric Inhibitory Peptide (GIP)
Structure Synthetic myristoylated peptide Natural 42-amino-acid peptide
Target PKMζ/PKCζ GIP receptor (G-protein coupled)
Function Kinase inhibition Stimulates insulin secretion
Therapeutic Area Neurological disorders Type 2 diabetes, obesity

ZIP vs. Anisomycin

Anisomycin, a protein synthesis inhibitor, blocks LTP by preventing plasticity-related protein synthesis, contrasting ZIP’s kinase inhibition.

Property ZIP Anisomycin
Mechanism PKMζ/PKCζ inhibition Ribosomal protein synthesis blockade
Specificity Targets kinase activity Broad-spectrum protein synthesis
Applications Acute LTP reversal Chronic LTP prevention
Toxicity Low High (induces stress responses)

Key Insight : ZIP’s effects are rapid and reversible, whereas anisomycin causes global protein synthesis inhibition with off-target consequences .

Controversies and Limitations

  • Dosage Sensitivity: ZIP’s efficacy is concentration-dependent, with higher doses (>10 mM) causing nonsynaptic effects .

Preparation Methods

Resin Activation and Amino Acid Coupling

Wang resin functionalized with hydroxymethyl groups is activated using a Mitsunobu reaction for tyrosine attachment, as demonstrated in PKC δ pseudosubstrate synthesis. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) facilitate amide bond formation between successive Fmoc-protected amino acids. Side-chain protections include t-butyl (tBu) for tyrosine and trityl (Trt) for cysteine.

Deprotection and Cleavage

After sequence assembly, the peptide-resin undergoes cleavage using trifluoroacetic acid (TFA) cocktails containing scavengers like ethanedithiol (EDT) and water (95:2.5:2.5 v/v). This step removes side-chain protections and liberates the peptide from the resin. For ZIP, final purities exceeding 95% are achieved via reversed-phase HPLC using gradients of water and acetonitrile with 0.1% TFA.

Post-Synthesis Modifications for Enhanced Stability and Delivery

Myristoylation for Membrane Permeability

A myristic acid group is appended to ZIP’s N-terminus to enable cell penetration. Myristoylation is performed on-resin using myristic acid pre-activated with HBTU, followed by final cleavage. This modification mimics endogenous lipidated peptides, allowing ZIP to traverse cell membranes without additional transfection agents.

Biotinylation for Affinity Purification

Biotin tags are introduced via lysine side chains or N-terminal conjugation for pull-down assays. In PKC interaction studies, biotinylated ZIP (5 µg) is incubated with streptavidin-coated beads to isolate PKC isoforms from brain extracts.

Conformational Constraint Strategies

Stapled Peptide Synthesis

To enhance proteolytic resistance, olefinic amino acids are incorporated at positions 4 and 8 of ZIP, followed by ring-closing metathesis (RCM) using Grubbs catalyst. Stapling reduces conformational flexibility, improving binding affinity to PKC isoforms. However, over-constraint may disrupt pseudosubstrate interactions, as seen in stapled PKA inhibitors with reduced K<sub>D</sub> values.

Disulfide Cross-Linking

Intramolecular disulfide bonds are formed by oxidizing cysteine residues under mild conditions (e.g., 2,2′-dithiodipyridine). For PKC δ inhibitors, this strategy improved serum stability by 3-fold compared to linear analogs.

Vector Conjugation for Targeted Delivery

ZIP is often fused to cell-penetrating peptides (CPPs) like Antennapedia or TAT (HIV transactivator of transcription). The Antennapedia domain (residues 43–58) is conjugated via a disulfide bond to ZIP’s C-terminus, enabling receptor-independent uptake. For example, TAT-PRL fusion peptides showed 10-fold higher intracellular accumulation than unmodified analogs.

Quality Control and Functional Validation

Analytical HPLC and Mass Spectrometry

Purified ZIP is characterized using C18 columns with UV detection at 214 nm. MALDI-TOF mass spectrometry confirms molecular weight (e.g., observed m/z: 1923.1 for Myr-SIYRRGARRWRKL vs. calculated 1923.4).

Kinase Inhibition Assays

ZIP’s efficacy is validated via <sup>32</sup>P-incorporation assays. For PKC α, reactions containing 0.1 mM CaCl<sub>2</sub>, phosphatidylserine, and diacylglycerol are inhibited by 10 µM ZIP with IC<sub>50</sub> values of 50 nM.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key AdvantageLimitationSource
Standard SPPS65–7595–98Cost-effectiveLow serum stability
Stapled SPPS40–5090–95Enhanced proteolytic resistanceReduced binding affinity
Disulfide-crosslinked55–6093–97Improved pharmacokineticsRequires oxidative conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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